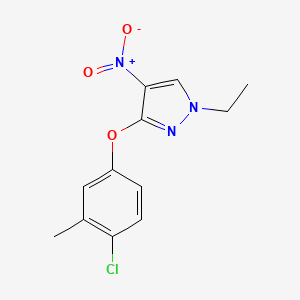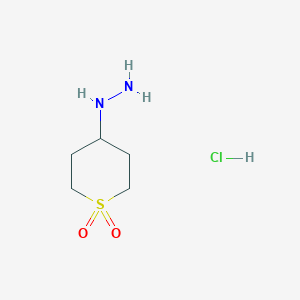
4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O2S. It is a derivative of tetrahydro-2H-thiopyran, featuring a hydrazine group and a dioxo group on the thiopyran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with tetrahydro-2H-thiopyran as the starting material.
Oxidation: The thiopyran ring is oxidized to form the dioxo derivative.
Hydrazine Addition: Hydrazine is then added to the oxidized thiopyran to introduce the hydrazine group.
Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the above synthetic route, ensuring proper control of reaction conditions such as temperature, pressure, and pH to achieve high yield and purity. The process would also include purification steps to remove any impurities and by-products.
化学反应分析
Types of Reactions: 4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to convert the dioxo group to other functional groups.
Substitution: The hydrazine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation states of the thiopyran ring.
Reduction Products: Derivatives with reduced dioxo groups.
Substitution Products: Compounds with different substituents on the hydrazine group.
科学研究应用
4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to study biological systems and pathways involving sulfur-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The hydrazine group can act as a nucleophile, while the dioxo group can participate in redox reactions. The specific molecular targets and pathways would depend on the context of its use, such as in biological systems or chemical reactions.
相似化合物的比较
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride: Similar structure but with an amino group instead of a hydrazine group.
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide hydrochloride: Similar structure but with a hydroxyl group instead of a hydrazine group.
Uniqueness: 4-Hydrazinyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride is unique due to the presence of the hydrazine group, which imparts different chemical reactivity compared to similar compounds. This makes it particularly useful in specific synthetic applications and research studies.
属性
IUPAC Name |
(1,1-dioxothian-4-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-7-5-1-3-10(8,9)4-2-5;/h5,7H,1-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIROBKUYAHKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl chloro[(2-nitrophenyl)hydrazono]acetate](/img/structure/B2735622.png)

![N-benzyl-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2735626.png)
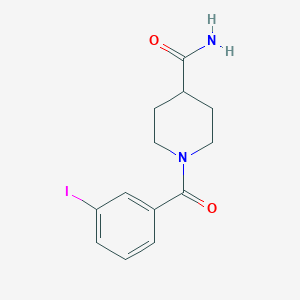
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2735631.png)
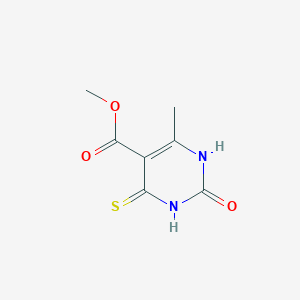
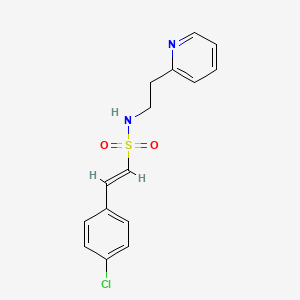
![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2735634.png)
![N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2735635.png)
![Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B2735639.png)
![6-Oxa-2-thia-9-azaspiro[4.5]decane](/img/structure/B2735640.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2735641.png)
![3-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2735642.png)
